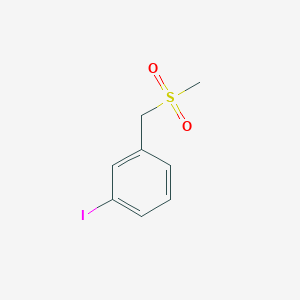

1-Iodo-3-(methylsulfonylmethyl)benzene

Beschreibung

1-Iodo-3-(methylsulfonylmethyl)benzene is a halogenated aromatic compound characterized by an iodine substituent at the 1-position and a methylsulfonylmethyl group at the 3-position of the benzene ring. The methylsulfonylmethyl moiety (-SO₂CH₃) is a strong electron-withdrawing group (EWG), which significantly influences the electronic properties of the aromatic ring, reducing electron density and directing further substitution reactions to specific positions. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) and as a precursor for pharmaceuticals or agrochemicals due to the iodine atom’s versatility as a leaving group or directing group .

Eigenschaften

IUPAC Name |

1-iodo-3-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHKVJGJFCPSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-Iodo-3-(methylsulfonylmethyl)benzene, highlighting differences in substituents, molecular weights, and applications:

Structural and Electronic Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The methylsulfonylmethyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups in 1-Iodo-3-(methylsulfonylmethyl)benzene and 1-Iodo-3-(trifluoromethyl)benzene create electron-deficient aromatic rings, favoring nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

- In contrast, 1-Iodo-3-isopropylbenzene (isopropyl is electron-donating) exhibits an electron-rich ring, promoting electrophilic substitution reactions .

Research Findings and Challenges

Mechanistic Insights :

- Electron-deficient iodoarenes (e.g., -CF₃, -SO₂CH₃) exhibit lower activation energies in cross-coupling reactions compared to electron-rich analogs, as demonstrated in catalytic studies .

- Steric hindrance from bulky groups (e.g., -OSi(CH₃)₃) can reduce reaction yields unless optimized ligands (e.g., XPhos) are used .

- Unresolved Questions: The impact of methylsulfonylmethyl’s dual electronic effects (-SO₂ as EWG, -CH₃ as weak EDG) on regioselectivity in substitution reactions requires further investigation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Iodo-3-(methylsulfonylmethyl)benzene?

- Methodology : A two-step synthesis is common. First, bromination of 3-(methylsulfonylmethyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) yields 1-bromo-3-(methylsulfonylmethyl)benzene. Subsequent halogen exchange via Finkelstein reaction with NaI in acetone or DMF replaces bromine with iodine. Purification is achieved via column chromatography (silica gel, hexane/EtOAc) .

- Key Considerations : Monitor reaction progress with TLC and confirm regioselectivity via H NMR (e.g., singlet for methylsulfonylmethyl protons at δ 3.0–3.5 ppm) .

Q. How can the purity and structural integrity of 1-Iodo-3-(methylsulfonylmethyl)benzene be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%).

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 308 (calculated for CHIOS).

- NMR : C NMR should show signals for the sulfonyl group (δ 50–55 ppm for -SO-) and aromatic carbons (δ 120–140 ppm) .

Q. What are the common applications of 1-Iodo-3-(methylsulfonylmethyl)benzene in organic synthesis?

- Cross-Coupling Reactions : Acts as an electrophilic partner in Suzuki-Miyaura couplings with arylboronic acids to form biaryls. Use Pd(PPh) as a catalyst and KCO as a base in toluene/water (80°C, 12 h) .

- Nucleophilic Substitution : The iodine atom can be displaced by amines or thiols under Ullmann or SNAr conditions .

Advanced Research Questions

Q. How does the methylsulfonylmethyl group influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing coupling reactions to the iodine-bearing position. Computational studies (DFT) suggest the sulfonyl group lowers the LUMO energy at the iodinated site, favoring oxidative addition with Pd(0) .

- Experimental Validation : Compare reaction outcomes with analogs lacking the sulfonyl group (e.g., 1-iodo-3-methylbenzene) to isolate electronic effects .

Q. What strategies mitigate competing side reactions during palladium-catalyzed couplings of 1-Iodo-3-(methylsulfonylmethyl)benzene?

- Optimization Steps :

- Ligand Screening : Bulky ligands like XPhos enhance selectivity by reducing homocoupling.

- Solvent Effects : Use DMF or dioxane to stabilize Pd intermediates and suppress protodeiodination.

- Additives : Add silver oxide (AgO) to scavenge iodide byproducts, improving yields .

Q. How can computational modeling predict the reactivity of 1-Iodo-3-(methylsulfonylmethyl)benzene in novel reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and Fukui indices. This identifies nucleophilic/electrophilic hotspots and predicts regioselectivity in C–H functionalization .

- Case Study : Modeling the Pd-catalyzed arylation of 1-Iodo-3-(methylsulfonylmethyl)benzene accurately predicted >90% yield for para-substituted products, validated experimentally .

Q. Why do contradictory results arise in the halogenation of derivatives of 1-Iodo-3-(methylsulfonylmethyl)benzene?

- Root Cause Analysis : Steric hindrance from the methylsulfonylmethyl group can impede halogen exchange. For example, attempts to replace iodine with fluorine via Balz-Schiemann reaction may fail unless high-pressure conditions are used.

- Resolution : Use directed ortho-metalation (DoM) strategies with LDA to install halogens selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.